(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine
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Overview
Description
“(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” is a chemical compound with the molecular formula C10H13NO2 . It is also known as MDBU. This compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 179.22 .Scientific Research Applications
Antipsychotic Potential
- A study by Birch et al. (1999) identified a derivative of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine as a potential antipsychotic agent. This derivative showed promising activity as a D(2) antagonist/5-HT(1A) partial agonist, suggesting potential in treating psychosis with a low risk of extrapyramidal side effects (Birch et al., 1999).
Antibacterial and Anti-Inflammatory Applications
- Abbasi et al. (2017) synthesized sulfonamides bearing a 1,4-benzodioxin ring, exhibiting significant antibacterial properties and lipoxygenase inhibition, indicating potential for therapeutic use in inflammatory diseases (Abbasi et al., 2017).
- Vazquez et al. (1996) reported the synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit with comparable anti-inflammatory properties to Ibuprofen in certain assays (Vazquez et al., 1996).
Synthesis and Chemical Properties
- Labrosse et al. (2002) discussed the palladium-catalyzed synthesis of various 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins, highlighting their chemical properties and potential applications (Labrosse et al., 2002).
- Schraa et al. (1994) investigated the thermal decomposition of 2,3-dihydro-1,4-benzodioxin, providing insights into its stability and reactivity under different conditions (Schraa et al., 1994).
Enzyme Inhibition and Antidiabetic Potential
- Engelbrecht et al. (2015) found that certain benzodioxane derivatives are potent MAO-B inhibitors, suggesting potential for Parkinson's disease treatment (Engelbrecht et al., 2015).
- Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties that showed significant inhibitory activity against α-glucosidase, indicating potential for antidiabetic therapy (Abbasi et al., 2019).
Antitumor Activity
- Insuasty et al. (2008) reported the synthesis of new benzodioxane derivatives with notable activity against various human tumor cell lines, highlighting their potential as antitumor agents (Insuasty et al., 2008).
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been shown to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit bacterial biofilm growth
Biochemical Pathways
Given the potential antibacterial properties of similar compounds , it’s possible that this compound may interfere with pathways essential for bacterial growth and biofilm formation.
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 20165 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to inhibit bacterial biofilm growth , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILQHJDHDCILG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CN)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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